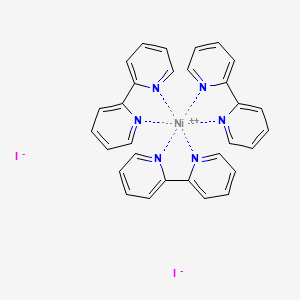

Tris(2,2'-bipyridine)nickel diiodide

Description

Properties

Molecular Formula |

C30H24I2N6Ni |

|---|---|

Molecular Weight |

781.1 g/mol |

IUPAC Name |

nickel(2+);2-pyridin-2-ylpyridine;diiodide |

InChI |

InChI=1S/3C10H8N2.2HI.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |

InChI Key |

XMQJBHRDVDERHR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[I-].[I-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparative Routes for Tris 2,2 Bipyridine Nickel Diiodide

Established Synthetic Pathways for Tris(2,2'-bipyridine)nickel(II) Complexes

The most common and established method for the synthesis of tris(2,2'-bipyridine)nickel(II) complexes is the direct reaction of a nickel(II) salt with 2,2'-bipyridine (B1663995) in a 1:3 stoichiometric ratio. For the preparation of Tris(2,2'-bipyridine)nickel diiodide, this would involve the use of nickel(II) iodide. However, due to the hygroscopic nature and potential decomposition of nickel(II) iodide, alternative nickel(II) precursors are often favored, followed by anion exchange.

A typical synthesis involves dissolving a more stable nickel(II) salt, such as nickel(II) chloride hexahydrate or nickel(II) nitrate (B79036) hexahydrate, in a solvent like water or ethanol (B145695). researchgate.netresearchgate.net An ethanolic solution of 2,2'-bipyridine is then added, often dropwise, to the nickel salt solution with stirring. The formation of the [Ni(bpy)3]2+ cation is usually indicated by a color change to pink or reddish-pink. To obtain the diiodide salt, a saturated aqueous solution of a soluble iodide salt, such as potassium iodide or sodium iodide, is subsequently added to the solution containing the [Ni(bpy)3]2+ cation. This results in the precipitation of the less soluble this compound, which can then be isolated by filtration, washed with a suitable solvent to remove by-products, and dried.

The synthesis of related tris-chelated nickel(II) bipyridine complexes with different counter-anions, such as perchlorate (B79767) researchgate.net or thiocyanate (B1210189) researchgate.net, follows a similar protocol, demonstrating the versatility of this approach.

Green Chemistry Principles Applied to the Synthesis of Nickel-Bipyridine Complexes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coordination complexes to minimize environmental impact. A significant development in this area is the use of mechanochemistry, which involves reactions in the solid state with minimal or no solvent.

Mechanochemical synthesis of bipyridine metal complexes has been shown to be a rapid and efficient alternative to traditional solution-based methods. nih.gov This technique typically involves the grinding of the reactants, a nickel(II) salt and 2,2'-bipyridine, in a ball mill. The mechanical energy supplied during milling facilitates the reaction in the solid state, often leading to high yields in a significantly shorter reaction time compared to solvent-based syntheses.

The key advantages of a mechanochemical approach for the synthesis of this compound would include:

Reduced Solvent Waste: Eliminating the need for bulk solvents significantly reduces the environmental footprint of the synthesis.

Energy Efficiency: Shorter reaction times can lead to lower energy consumption.

Potentially Higher Yields: In some cases, mechanochemical methods can provide higher product yields.

While a specific mechanochemical procedure for this compound is not extensively documented, the successful application of this method to other bipyridine complexes suggests its high potential for the clean and efficient production of this compound. nih.gov

Influence of Reaction Conditions on Stoichiometry and Yield in this compound Synthesis

The successful synthesis of this compound with high yield and purity is contingent on several key reaction parameters. The stoichiometry of the reactants is paramount; a 1:3 molar ratio of nickel(II) to 2,2'-bipyridine is essential for the formation of the desired tris-chelated complex. The use of excess ligand can help to drive the reaction to completion.

Temperature is another important factor. While many preparations are carried out at room temperature, gentle heating can sometimes be employed to increase the rate of reaction. However, excessively high temperatures should be avoided to prevent potential decomposition of the reactants or the product. The concentration of the reactants can also impact the yield and the rate of precipitation of the final product.

The following table summarizes the general influence of key reaction conditions on the synthesis:

| Reaction Condition | Influence on Synthesis |

| Ni(II):bpy Ratio | A 1:3 ratio is crucial for forming the tris-chelated complex. Excess ligand can improve yield. |

| Solvent | Affects reactant and product solubility, influencing reaction rate and product isolation. Water and ethanol are common choices. |

| Temperature | Can increase reaction rate, but excessive heat may cause decomposition. Room temperature is often sufficient. |

| Concentration | Higher concentrations can increase the rate of precipitation and potentially the yield. |

| Counter-ion Source | The choice of soluble iodide salt (e.g., KI, NaI) and its concentration will affect the precipitation of the final product. |

This table provides a generalized overview based on the synthesis of analogous complexes.

Control over Stereochemistry and Isomerism in Tris-Chelated Nickel(II) Bipyridine Systems

The [Ni(bpy)3]2+ cation is a classic example of an octahedral complex that exhibits chirality, existing as two non-superimposable mirror images, known as the Δ (delta) and Λ (lambda) enantiomers. In a standard synthesis, a racemic mixture of these two enantiomers is typically formed.

The control over the stereochemistry to produce an excess of one enantiomer (enantioselective synthesis) or to separate the enantiomers (chiral resolution) is a more advanced synthetic challenge. While specific studies on the stereoselective synthesis of this compound are not widely reported, principles from related systems can be applied.

One established method for obtaining enantiomerically enriched tris-chelated complexes is through the use of a chiral counter-anion. For example, the resolution of the analogous [Ru(bpy)3]2+ complex has been achieved using chiral resolving agents such as potassium antimonyl tartrate. The diastereomeric salts formed between the chiral counter-anion and the individual enantiomers of the complex exhibit different solubilities, allowing for their separation by fractional crystallization. A similar approach could theoretically be applied to the [Ni(bpy)3]2+ cation.

Comprehensive Structural Elucidation and Spectroscopic Characterization of Tris 2,2 Bipyridine Nickel Diiodide

Crystallographic Analysis of Tris(2,2'-bipyridine)nickel(II) Complexes

Single-Crystal X-ray Diffraction for Determination of Molecular and Supramolecular Architectures

The crystal structure of related tris(2,2'-bipyridine)nickel(II) compounds, such as those with perchlorate (B79767) or hexamolybdate anions, often reveals a monoclinic or hexagonal crystal system. researchgate.netnih.govresearchgate.netresearchgate.net For instance, the compound Ni(bpy)₃₂ has been reported to crystallize in the γ-phase under rapid precipitation conditions. mdpi.com The specific packing of the [Ni(bpy)₃]²⁺ cations and the diiodide anions in the crystal lattice defines the supramolecular architecture.

The title compound, Ni(C₁₀H₈N₂)₃₂·2H₂O, which features the same [Ni(bpy)₃]²⁺ cation, crystallizes as a racemic mixture in the monoclinic space group C2/c. nih.gov This indicates that both left-handed and right-handed helical isomers of the chiral [Ni(bpy)₃]²⁺ complex are present in equal amounts within the crystal.

Analysis of Coordination Geometry and Distortions (e.g., Octahedral)

The nickel(II) center in the [Ni(bpy)₃]²⁺ cation is six-coordinate, with the six nitrogen atoms from the three bipyridine ligands defining the vertices of a coordination polyhedron. researchgate.netnih.gov The geometry is best described as a distorted octahedron. researchgate.netmdpi.com This distortion from a perfect octahedral geometry is a common feature in such tris-chelate complexes and arises from the constraints imposed by the bidentate ligands, particularly the bite angle of the bipyridine ligand.

| Parameter | Typical Value | Reference |

|---|---|---|

| Ni-N Bond Length | 2.077 - 2.101 Å | nih.govresearchgate.net |

| N-Ni-N Bite Angle | ~78.6° | researchgate.net |

| Coordination Geometry | Distorted Octahedral | researchgate.netnih.govmdpi.com |

| Point Group Symmetry | D₃ | acs.org |

Intermolecular Interactions and Crystal Packing in the Solid State

The way in which the [Ni(bpy)₃]²⁺ cations and the iodide anions arrange themselves in the solid state is governed by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, are crucial in determining the final crystal packing. mdpi.comnih.gov

In hydrated structures or those with suitable hydrogen-bond donors and acceptors, hydrogen bonds play a significant role. For example, in a related structure containing water molecules and tetracyano-based anions, O—H⋯N hydrogen bonds link the anions and water molecules into chains. nih.gov The aromatic bipyridine ligands of the [Ni(bpy)₃]²⁺ cation can then interact with these chains via C—H⋯π interactions. nih.gov

Hirshfeld surface analysis is a powerful tool for investigating these intermolecular contacts. For a [Ni(bpy)₃]²⁺ complex, such analysis has shown that a large portion of the surface is hydrophobic, with C⋯H contacts being the most prevalent due to the extensive C—H⋯π interactions involving the aromatic rings. nih.gov π-π stacking interactions between the bipyridine rings of adjacent cations can also contribute to the stability of the crystal lattice. nih.gov These interactions collectively create a stable, three-dimensional supramolecular network.

Advanced Spectroscopic Investigations

Spectroscopic techniques provide complementary information to crystallographic analysis by probing the electronic and vibrational energy levels of the molecule.

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer Bands

The UV-Vis absorption spectrum of tris(2,2'-bipyridine)nickel(II) complexes is characterized by several distinct types of electronic transitions. In an octahedral ligand field, the d⁸ electronic configuration of the Ni(II) ion gives rise to three spin-allowed d-d transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states.

For [Ni(bpy)₃]²⁺ complexes, these d-d bands are typically observed in the visible region. A study on a trifluoroacetate (B77799) salt, Ni(bpy)₃₂, reported two main ligand field bands at approximately 14,200 cm⁻¹ (ν₁) and 18,650 cm⁻¹ (ν₂), corresponding to the ³A₂g → ³T₂g and ³A₂g → ³T₁g(F) transitions, respectively. researchgate.net The third, higher-energy d-d transition (ν₃, ³A₂g → ³T₁g(P)) is often obscured by more intense charge-transfer bands. researchgate.net

In addition to the weaker d-d transitions, the spectrum is dominated by intense bands in the ultraviolet region. These are assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. researchgate.netnih.gov A strong charge transfer band for the trifluoroacetate complex was observed around 31,050 cm⁻¹. researchgate.net Intraligand π-π* transitions within the bipyridine ligands also occur at higher energies. acs.org

| Transition | Assignment | Approximate Energy (cm⁻¹) | Reference |

|---|---|---|---|

| ν₁ | ³A₂g → ³T₂g | ~14,200 | researchgate.net |

| ν₂ | ³A₂g → ³T₁g(F) | ~18,650 | researchgate.net |

| ν₃ | ³A₂g → ³T₁g(P) | ~26,500 (shoulder) | researchgate.net |

| MLCT | d → π*(bpy) | ~31,050 | researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Ligand and Anion Signatures

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to probe the vibrational modes of the complex. The resulting spectra provide a fingerprint of the molecule, with specific bands corresponding to the vibrations of the bipyridine ligands and the metal-ligand bonds.

The IR spectra of [Ni(bpy)₃]²⁺ complexes show characteristic bands for the 2,2'-bipyridine (B1663995) ligand. researchgate.netrsc.org Coordination of the bipyridine to the nickel ion causes shifts in the ligand's vibrational frequencies compared to the free ligand. For example, new peaks around 1469 cm⁻¹, 1398 cm⁻¹, and 771 cm⁻¹ can verify the coordination. researchgate.net The vibrational bands in the 1600-1400 cm⁻¹ region are particularly sensitive to the electronic state of the metal. rsc.orgrsc.org For high-spin Ni(II) complexes, bands at ~1600 cm⁻¹ and ~1440 cm⁻¹ are expected to be stronger than the band at ~1470 cm⁻¹. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy for paramagnetic compounds like tris(2,2'-bipyridine)nickel(II) diiodide presents unique challenges and opportunities. The presence of the paramagnetic Ni(II) center (a d⁸ ion with an S=1 spin state in an octahedral field) leads to significant paramagnetic shifts and extensive broadening of the NMR signals. This makes routine spectral assignment difficult compared to diamagnetic analogues.

However, ¹H NMR studies are valuable for confirming the paramagnetic nature of the complex in solution and providing structural insights. nih.govrsc.org The proton resonances of the coordinated 2,2'-bipyridine (bpy) ligands are substantially shifted from their typical diamagnetic region (approximately 7.0-9.0 ppm) due to hyperfine interactions. nih.govrsc.orgacs.org These paramagnetically shifted signals, while broad, confirm the integrity of the complex in solution. acs.org For related octahedral Ni(II) complexes, ¹H NMR techniques have been successfully used to assign the hyperfine-shifted resonances. acs.org The influence of the paramagnetic center on the proton resonances provides valuable information about the arrangement of the ligands in the solution state. nih.gov

| Parameter | Observation for Paramagnetic [Ni(bpy)₃]²⁺ | Reference (Diamagnetic bpy) |

|---|---|---|

| Chemical Shift (¹H) | Broad, significantly shifted signals outside the typical aromatic region. | ~7.5-8.7 ppm researchgate.netacs.org |

| Signal Broadening | Extensive due to rapid electronic relaxation of the Ni(II) center. | Sharp, well-resolved signals. |

| Interpretation | Confirms paramagnetic nature; provides qualitative structural information. nih.govacs.org | Detailed structural assignment. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates and Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a direct probe of the unpaired electrons in a system, making it indispensable for studying paramagnetic species. The ground state Ni(II) ion in an octahedral environment is a spin triplet (S=1) and can be challenging to observe with conventional X-band EPR under standard conditions. However, EPR is exceptionally useful for characterizing paramagnetic intermediates that are crucial in the redox chemistry of [Ni(bpy)₃]²⁺.

Upon one-electron reduction, the Ni(I) species, [Ni(bpy)₃]⁺, is formed. This d⁹, S=1/2 complex is EPR-active and typically shows a rhombic or axial signal. rsc.org Studies on related Ni(I) species and other paramagnetic bpy complexes demonstrate that the g-values and hyperfine couplings are sensitive to the electronic structure and geometry. acs.orgrsc.org For instance, the EPR spectrum of a bpy radical anion complex, [(bpy)Zn(Et)], shows extensive hyperfine features, indicating the localization of the spin density on the bpy ligand. acs.org Similarly, the one-electron oxidized form, [Ni(bpy)₃]³⁺, which is a d⁷, S=1/2 species in a low-spin configuration, would also be EPR active, with characteristic g-values. rsc.org

| Species | Electron Configuration | Spin State (S) | Typical EPR Signal Characteristics |

|---|---|---|---|

| [Ni(bpy)₃]²⁺ | d⁸ | 1 | Often EPR-silent at X-band, unless zero-field splitting is small. |

| [Ni(bpy)₃]⁺ | d⁹ | 1/2 | Rhombic or axial signal, g-values near 2.0. rsc.org |

| [Ni(bpy)₃]³⁺ | d⁷ | 1/2 (low spin) | Anisotropic signal characteristic of low-spin d⁷ ions. rsc.org |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation State Probing

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of the nickel center. nih.govacs.org The Ni K-edge (~8333 eV) and L-edge (~853 eV) are most commonly studied. The X-ray Absorption Near Edge Structure (XANES) region at the K-edge is sensitive to the oxidation state and coordination geometry of the nickel atom. For [Ni(bpy)₃]²⁺, the position and features of the absorption edge are characteristic of a Ni(II) ion in a pseudo-octahedral environment. rsc.org

The Ni L-edge, which involves 2p → 3d transitions, provides even more direct information on the metal's d-orbital occupancy, spin state, and metal-ligand covalency. nih.govacs.orgacs.org The shape and intensity of the L₃-edge peak (~853 eV) can distinguish between different spin states and electronic configurations. acs.org Furthermore, the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum allows for the precise determination of Ni-N bond lengths and the coordination number, confirming the structure of the complex both in solid state and in solution. Time-resolved XAS can also track the electronic and structural evolution of the complex during photochemical processes, identifying transient excited states or redox intermediates. nih.govacs.orgnih.gov

Chiroptical Spectroscopies: Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD)

As a chiral molecule, tris(2,2'-bipyridine)nickel diiodide exists in two enantiomeric forms (Λ and Δ). Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized light, can distinguish between these enantiomers. The CD spectrum provides information on the absolute configuration of the complex and can be used to assign electronic transitions, which include ligand-centered (LC) π-π* transitions and metal-to-ligand charge transfer (MLCT) bands.

Magnetic Circular Dichroism (MCD) is particularly powerful for paramagnetic systems. wikipedia.orgresearchgate.net Induced by a strong magnetic field, MCD signals can reveal information about both ground and excited electronic states, even for transitions that are weak in conventional absorption spectra. wikipedia.org For paramagnetic species like [Ni(bpy)₃]²⁺, the MCD spectrum is expected to be dominated by temperature-dependent C-terms, which arise from the differential population of Zeeman-split ground state sublevels. Analysis of MCD spectra can help to definitively assign electronic transitions and probe the symmetry and properties of the electronic levels of the Ni(II) center. wikipedia.orgrsc.org

Ultrafast Transient Absorption (TA) Spectroscopy for Excited State Dynamics

Ultrafast Transient Absorption (TA) spectroscopy is essential for mapping the photophysical pathways that follow light absorption in [Ni(bpy)₃]²⁺ and related complexes. acs.org Upon excitation into its MLCT or ligand-centered absorption bands, the complex undergoes a series of rapid relaxation events. acs.org

TA studies on similar transition metal bipyridine complexes reveal a general sequence of events. acs.orgacs.org An initially populated singlet excited state (e.g., ¹MLCT) undergoes very rapid intersystem crossing (ISC), often on a femtosecond timescale, to a triplet state (e.g., ³MLCT). acs.orgrsc.org This is followed by further relaxation, potentially involving ligand-field (³dd) states, which may have lifetimes extending from picoseconds to nanoseconds. The lifetimes of these excited states are critical to the complex's utility in photoredox catalysis. For example, TA studies on related Ni(I)-bpy species revealed 2MLCT excited state lifetimes in the range of 10–30 ps. acs.org The TA spectrum is characterized by a ground-state bleach (GSB) signal and excited-state absorption (ESA) features, and global analysis of the data reveals the time constants for each kinetic step. acs.org

| Process | Typical Timescale (for related complexes) | Spectroscopic Signature |

|---|---|---|

| Intersystem Crossing (ISC) (e.g., ¹MLCT → ³MLCT) | < 1 ps (e.g., ~40-120 fs) acs.orgrsc.org | Decay of ¹MLCT features, rise of ³MLCT features. |

| Internal Conversion/Vibrational Relaxation | ~100 fs - 10 ps rsc.org | Spectral shifts and narrowing of transient bands. |

| Excited State Decay (to ground state) | Picoseconds to Nanoseconds | Decay of ESA and recovery of GSB. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a cornerstone for the characterization of coordination complexes. uliege.benih.gov ESI-MS allows the transfer of intact ionic complexes from solution to the gas phase with minimal fragmentation, making it ideal for verifying the molecular weight and composition of this compound. uliege.be

Further structural information can be obtained using tandem mass spectrometry (MS/MS). By selecting a specific parent ion (e.g., [Ni(bpy)₃]²⁺) and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This typically involves the sequential loss of the neutral bipyridine ligands, providing insight into the stability of the metal-ligand bonds. nih.govresearchgate.net

| Expected Ion | Charge (z) | Description | Expected m/z (using ⁵⁸Ni, ¹²C, ¹H, ¹⁴N, ¹²⁷I) |

|---|---|---|---|

| [Ni(bpy)₃]²⁺ | +2 | Intact dication | ~262.1 |

| {[Ni(bpy)₃]I}⁺ | +1 | Ion pair with one iodide | ~651.0 |

| [Ni(bpy)₂(I)]⁺ | +1 | Fragment from loss of one bpy ligand | ~495.0 |

| [Ni(bpy)₂]²⁺ | +2 | Fragment from loss of one bpy ligand | ~206.1 |

Electronic Structure, Bonding, and Computational Chemistry of Tris 2,2 Bipyridine Nickel Diiodide

Application of Ligand Field Theory to d⁸ Nickel(II) Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of d⁸ metal complexes by considering the effect of the ligand-donated electron pairs on the energies of the metal's d-orbitals. libretexts.org In an octahedral complex like [Ni(bpy)₃]²⁺, the six nitrogen donor atoms from the bipyridine ligands cause the five degenerate d-orbitals of the Ni(II) ion to split into two distinct energy levels: a lower-energy triplet set (t₂g) and a higher-energy doublet set (e_g). researchgate.netlibretexts.org For a d⁸ ion in an octahedral field, this splitting leads to a high-spin electron configuration. researchgate.net

The energy separation between the t₂g and e_g orbitals is known as the ligand field splitting parameter, Δ_o (or 10Dq). This parameter is crucial as it quantifies the strength of the interaction between the metal ion and the ligands. For [Ni(bpy)₃]²⁺ complexes, Δ_o can be determined directly from the electronic absorption spectrum. The spectrum of a high-spin d⁸ octahedral complex is expected to show three spin-allowed transitions. researchgate.netias.ac.in

These transitions correspond to the promotion of an electron from the ground state, ³A₂g, to one of three excited states: ³T₂g, ³T₁g(F), and ³T₁g(P). The energy of the lowest-lying transition, ³A₂g → ³T₂g, is equal to Δ_o. researchgate.net

The UV-Vis spectrum of tris(2,2'-bipyridine)nickel(II) complexes provides experimental validation for the principles of Ligand Field Theory. For instance, the spectrum for the related complex Ni(bipy)₃₂ shows two distinct ligand field bands in the visible region. researchgate.net A third expected band at higher energy is often obscured by more intense charge-transfer bands. researchgate.net

The observed bands for a representative [Ni(bpy)₃]²⁺ complex are detailed in the table below. The position of the first band (ν₁) directly provides the value for the ligand field splitting parameter (Δ_o). The ratio of the second to the first transition (ν₂/ν₁) is typically around 1.6-1.7 for octahedral Ni(II) complexes, which is consistent with experimental observations. ias.ac.in

| Transition | Assignment | Energy (cm⁻¹) | Energy (nm) |

|---|---|---|---|

| ν₁ | ³A₂g → ³T₂g | ~14,200 | ~704 |

| ν₂ | ³A₂g → ³T₁g(F) | ~18,650 | ~536 |

| ν₃ | ³A₂g → ³T₁g(P) | ~26,500 (shoulder) | ~378 |

The intense pink color of the complex is attributed to the second spin-allowed transition, ³A₂g → ³T₁g(F). researchgate.net The magnetic moment for such complexes is typically measured in the range of 3.13–3.17 Bohr Magnetons (BM), which is slightly higher than the spin-only value of 2.87 BM. This deviation is due to spin-orbit coupling and confirms the presence of two unpaired electrons, as predicted for a high-spin d⁸ configuration. researchgate.net

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory offers a more detailed description of bonding by considering the combination of metal and ligand atomic orbitals to form molecular orbitals that extend over the entire complex. In [Ni(bpy)₃]²⁺, the bonding involves sigma (σ) donation from the nitrogen lone pairs of the bipyridine ligands to the empty metal orbitals (including the e_g set) and pi (π) interactions. libretexts.orgnih.gov

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the electronic transitions and reactivity of the complex. researchgate.netresearchgate.net

HOMO : For [Ni(bpy)₃]²⁺, the HOMO and other high-lying occupied orbitals are primarily metal-based, corresponding to the t₂g set of d-orbitals. researchgate.net

LUMO : The LUMO and other low-lying unoccupied orbitals are predominantly located on the bipyridine ligands, specifically being the π* (antibonding) orbitals of the bipyridine rings. researchgate.net

This distribution means that the lowest energy electronic transitions are classified as metal-to-ligand charge transfer (MLCT) bands, where an electron is promoted from the metal-centered HOMO to the ligand-centered LUMO. researchgate.net These MLCT bands are typically very intense and can mask some of the weaker d-d transitions predicted by Ligand Field Theory. researchgate.net

| Orbital | Primary Character | Contributing Atomic Orbitals |

|---|---|---|

| HOMO | Metal d-orbital | Ni(II) t₂g (d_xy, d_xz, d_yz) |

| LUMO | Ligand π-antibonding | Bipyridine π* |

The nickel(II) ion has a d⁸ electronic configuration. In the approximately octahedral ligand field provided by the three bipyridine ligands, the eight d-electrons occupy the molecular orbitals derived from the d-orbitals. researchgate.net The relatively strong field of the bipyridine ligands is generally not sufficient to overcome the spin-pairing energy, resulting in a high-spin state. researchgate.netnih.gov

The ground state electronic configuration is therefore (t₂g)⁶(e_g)², resulting in two unpaired electrons in the e_g* orbitals (which are antibonding in character). researchgate.net This configuration corresponds to a triplet ground state (S=1), which accounts for the paramagnetism of the complex. researchgate.net This is in contrast to square-planar Ni(II) complexes, which are typically low-spin (S=0) and diamagnetic. researchgate.netnih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Computational chemistry, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for investigating the electronic structure and properties of transition metal complexes like Tris(2,2'-bipyridine)nickel diiodide. universepg.com

DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the composition and energies of the molecular orbitals. semanticscholar.org These calculations can confirm the distorted octahedral geometry of the [Ni(bpy)₃]²⁺ cation and provide detailed insights into the nature of the HOMO and LUMO. nih.govnih.gov For instance, DFT can quantify the percentage contribution of the metal and ligand orbitals to the frontier orbitals, corroborating the assignments made from qualitative MO theory. researchgate.netresearchgate.net

TD-DFT is specifically used to calculate the electronic absorption spectra by simulating the electronic transitions from the ground state to various excited states. nih.govmdpi.com This method allows for the theoretical prediction of the energies and intensities of both the d-d (ligand field) and MLCT transitions. nih.gov The calculated spectra can then be compared with experimental data to confirm spectral assignments and to gain a deeper understanding of the nature of the excited states. researchgate.netnih.gov For tris(bipyridyl) metal complexes, TD-DFT has been successfully used to simulate and interpret their electronic and circular dichroism spectra, elucidating the interactions between the metal and ligands. nih.gov

Geometry Optimization and Energetic Landscapes

Computational methods, particularly Density Functional Theory (DFT), are pivotal in determining the most stable three-dimensional structure of the [Ni(bpy)₃]²⁺ complex. Geometry optimization calculations explore the potential energy surface of the molecule to find the lowest energy conformation, known as the ground state geometry.

For the [Ni(bpy)₃]²⁺ cation, DFT calculations confirm a pseudo-octahedral geometry around the nickel(II) center. uit.no The three bidentate 2,2'-bipyridine (B1663995) ligands coordinate to the Ni(II) ion through their nitrogen atoms. In its idealized form, the complex belongs to the D₃ point group, which imparts a chiral, propeller-like shape. uit.nowikipedia.org Theoretical studies have shown that the selection of the functional and basis set can influence the outcome of the geometry optimization. nih.gov

Detailed DFT calculations using the OLYP-D3/ZORA-TZ2P method have determined the Ni-N bond lengths in the optimized D₃ symmetry structure of [Ni(bpy)₃]²⁺ to be uniformly 2.074 Å. uit.no However, the geometry can be significantly distorted from this idealized symmetry due to environmental factors. For instance, studies on [Ni(bpy)₃]²⁺ soft-landed on surfaces have shown that interactions with the surface lead to substantial geometric distortion compared to the gas-phase structure. rsc.org This distortion can reduce the ligand binding energy, potentially facilitating ligand loss. rsc.orgresearchgate.net The presence and nature of counterions can also influence the energetic landscape and stability of the complex. rsc.org

The energetic landscape is further complicated when considering different electronic states. Calculations for various spin states of hexacoordinated Ni(II) complexes demonstrate that changes in the metal's spin state affect both the geometry and the vibrational spectra of the complex. researchgate.net

Table 1: Selected Optimized Geometric Parameters for Nickel Bipyridine Complexes from DFT Calculations

| Complex | DFT Method | Parameter | Calculated Value | Reference |

| [Ni(bpy)₃]²⁺ | OLYP-D3/ZORA-TZ2P | Ni-N bond length | 2.074 Å | uit.no |

| [Ni(bpy)₃]³⁺ | OLYP-D3/ZORA-TZ2P | Ni-N bond lengths | 2.130 Å, 1.967 Å, 1.966 Å | uit.no |

This table presents theoretical data for the cation, which is the core of the title compound. The values for the Ni(III) state are included for comparison to illustrate changes upon oxidation.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra, while vibrational spectra (Infrared and Raman) are predicted from the computed vibrational frequencies.

The UV-Vis spectrum of [Ni(bpy)₃]²⁺ is characterized by several types of electronic transitions. researchgate.net Calculations help assign these absorption bands:

Metal-to-Ligand Charge Transfer (MLCT): These are intense bands, typically in the visible region, arising from the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. acs.orgresearchgate.netlibretexts.org For the related [Ni(bpy)₃]Cl₂, a strong charge transfer band is observed at 31050 cm⁻¹ (322 nm). researchgate.net

Ligand-Centered (LC) Transitions: These transitions, usually found in the UV region, involve the excitation of an electron from a π to a π* orbital within the bipyridine ligands. wikipedia.orglibretexts.org

d-d Transitions (Ligand Field Transitions): These are typically weaker, spin-allowed transitions between the metal's d-orbitals. For Ni(bpy)₃₂·6H₂O, these bands are found around 14,200 cm⁻¹ (704 nm) and 18,650 cm⁻¹ (536 nm), assigned to the ³A₂g → ³T₂g and ³A₂g → ³T₁g(F) transitions, respectively. researchgate.net

Vibrational spectroscopy predictions have also been successful. DFT calculations on [Ni(bpy)₃]²⁺ have shown that the computed IR spectra are in good agreement with experimental data, and that spectral changes can be correlated with the spin state of the nickel center. researchgate.net Such calculations can predict how intramolecular charge transfer couples to specific vibrations of the ligand backbone, such as the bipyridine breathing modes. acs.org

Elucidation of Electron Density Distribution and Charge Localization

Analysis of the electron density distribution provides a detailed picture of the bonding and charge characteristics within the [Ni(bpy)₃]²⁺ cation. DFT calculations allow for the visualization of molecular orbitals and the quantification of atomic charges, revealing the nature of the metal-ligand interactions.

In the ground state, the positive charge is not solely on the nickel atom but is delocalized over the entire complex, with the metal center being highly electron-deficient and the ligands bearing partial positive charges. Upon electronic excitation, particularly into an MLCT state, the electron density distribution changes dramatically. An electron is formally transferred from the nickel d-orbitals to the π* orbitals of one of the bipyridine ligands. wikipedia.orglibretexts.org

A key question addressed by computational and spectroscopic studies is whether this excited electron is delocalized over all three ligands or localized on a single bipyridine ligand. unt.edu While initial photoexcitation might lead to a delocalized state, subsequent relaxation processes often result in charge localization onto one bpy ligand on an ultrafast timescale. wikipedia.orgunt.edu This localization is often driven by the interaction of the complex with the surrounding solvent molecules, which rearrange to stabilize the new charge distribution. unt.edu This phenomenon is well-documented for the analogous [Ru(bpy)₃]²⁺ complex, where the excited state is best described as [Ru³⁺(bpy)₂(bpy⁻)]²⁺, indicating that the excited electron resides on a single ligand, lowering the symmetry of the complex from D₃ to C₂. wikipedia.org This charge localization is critical for the subsequent reactivity of the excited state.

Analysis of Metal-Ligand and Ligand-Ligand Charge Transfer Processes

Charge transfer processes are fundamental to the photophysical and photochemical properties of [Ni(bpy)₃]²⁺ and related complexes. These processes involve the redistribution of electron density upon absorption of light.

Metal-to-Ligand Charge Transfer (MLCT) is a dominant process in many nickel-bipyridine complexes. acs.orglibretexts.org It involves the transfer of an electron from the d-orbitals of the nickel center to the low-lying π* orbitals of the bipyridine ligands. libretexts.orgosti.gov This process is responsible for the strong absorption bands in the visible and near-UV regions of the spectrum. researchgate.netresearchgate.net The resulting MLCT excited state features a formally oxidized metal center and a reduced ligand, making the complex both a stronger oxidizing agent and a stronger reducing agent than it was in the ground state. This property is the basis for its use in photoredox catalysis. libretexts.orgnih.gov

Ligand-to-Metal Charge Transfer (LMCT) is the reverse process, where an electron is excited from a ligand-based orbital to a vacant or partially filled metal d-orbital. While less common for electron-rich Ni(II), LMCT processes have been identified in certain nickel complexes, particularly as a key step in excited-state bond homolysis pathways. nih.gov

Ligand-to-Ligand Charge Transfer (LL'CT) occurs in complexes with distinct electron-donating and electron-accepting ligands. While not applicable to the homoleptic [Ni(bpy)₃]²⁺ complex itself, studies on related heteroleptic square-planar nickel(II) complexes, containing both a donor ligand (like catecholate) and an acceptor ligand (like bipyridine), exhibit strong LL'CT absorption bands. researchgate.netrsc.org These transitions can extend into the near-infrared region, making them relevant for applications that utilize a broader spectrum of light. researchgate.netrsc.org

Computational studies are essential for analyzing these charge transfer events. They allow for the characterization of the molecular orbitals involved (e.g., HOMO and LUMO) and the nature of the resulting excited states, providing a theoretical framework for understanding and predicting the photochemical reactivity of the complex. nih.govresearchgate.netrsc.org

Electrochemical and Redox Properties of Tris 2,2 Bipyridine Nickel Diiodide

Cyclic Voltammetry (CV) and Square Wave Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of tris(2,2'-bipyridine)nickel complexes. Studies on analogues like Ni(bpy)₃₂ and [Ni(bpy)₃]Cl₂ provide significant insight into the behavior of the diiodide salt.

In acetonitrile, the cyclic voltammogram of [Ni(bpy)₃]²⁺ typically shows a two-electron reduction process, which forms the nickel(0) species, [Ni⁰(bpy)₃]. unive.it This reduction can sometimes appear as two closely spaced single-electron transfers. unive.it The oxidation of the nickel(II) complex to nickel(III) is a single-electron process. unive.it The formal potentials for these redox couples are sensitive to the solvent and the reference electrode used. For instance, in a propylene (B89431) carbonate electrolyte, the Ni(II)/Ni(0) couple appears at -1.66 V versus Ag/Ag⁺. capes.gov.br In acetonitrile, the reduction of [Ni(bpy)₃]²⁺ is observed at approximately -1.02 V. unive.it The irreversible nature of some peaks in CV scans can indicate subsequent chemical reactions or structural changes following the electron transfer. nih.gov

The following table summarizes representative redox potential data for tris(2,2'-bipyridine)nickel complexes from cyclic voltammetry experiments.

| Redox Couple | E° (V) | Reference Electrode | Solvent | Source |

|---|---|---|---|---|

| [Ni(bpy)₃]²⁺ / [Ni(bpy)₃]⁰ | -1.66 | Ag/Ag⁺ | Propylene Carbonate | capes.gov.br |

| [Ni(bpy)₃]²⁺ / [Ni(bpy)₃]⁺ | -1.02 | Not Specified | Acetonitrile | unive.it |

| [Ni(bpy)₃]³⁺ / [Ni(bpy)₃]²⁺ | +1.37 | Ferrocene/Ferrocenium | BMPTFSA* | iaea.org |

| [Ni(bpy)₃]³⁺ / [Ni(bpy)₃]²⁺ | +1.51 to +1.82** | Not Specified | Acetonitrile | cdnsciencepub.com |

*1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide

**Range depends on substituents on the bipyridine ligand.

Characterization of Accessible Oxidation States of Nickel (e.g., Ni(I), Ni(II), Ni(III))

Tris(2,2'-bipyridine)nickel diiodide can exist in several oxidation states, primarily Ni(II), Ni(I), and Ni(III), each with distinct electronic structures and reactivities.

Nickel(II): The Ni(II) state, with a d⁸ electron configuration, is the most stable and common form of the complex. acs.org It is the typical starting material in electrochemical and catalytic studies. In the tris(2,2'-bipyridine)nickel(II) complex, the nickel ion is in a distorted octahedral geometry, coordinated by six nitrogen atoms from the three bipyridine ligands. researchgate.net This d⁸ complex is paramagnetic. nih.gov

Nickel(I): The Ni(I) state (d⁹) is a crucial, highly reactive intermediate in many nickel-catalyzed reactions, including photoredox and cross-coupling processes. nih.govmorressier.comresearchgate.net It can be generated through the one-electron reduction of the Ni(II) complex, either electrochemically or via photochemical pathways. unive.itnih.gov Characterization of these transient species is often achieved through techniques like pulse radiolysis and EPR spectroscopy. nih.govprinceton.edu The geometry and electronic structure of Ni(I)-bpy complexes are highly dependent on the coordination environment and can influence whether the unpaired electron resides primarily on the metal center or on the bipyridine ligand (forming a ligand radical anion). nih.gov

Nickel(III): The Ni(III) state (d⁷) is a potent one-electron oxidant. cdnsciencepub.com It is formed by the oxidation of the stable Ni(II) complex. rsc.orgrsc.org The [Ni(bpy)₃]³⁺ species has been isolated and characterized, often via electrolysis of the corresponding Ni(II) salt in acetonitrile. cdnsciencepub.com Electron spin resonance (ESR) studies of the Ni(III) species show signals consistent with a low-spin d⁷ system, often exhibiting Jahn-Teller distortion. cdnsciencepub.com The Ni(I)/Ni(III) catalytic cycle is a frequently proposed mechanism in modern cross-coupling reactions. nih.gov

Investigation of Electron Transfer Mechanisms and Kinetics

The study of electron transfer in tris(2,2'-bipyridine)nickel complexes reveals insights into the mechanisms and rates of their redox reactions. The kinetics can be influenced by the solvent, the nature of the reactants, and the specific redox couple involved.

The electron transfer for the [Ni(bpy)₃]³⁺/²⁺ couple has been studied in an aprotic ionic liquid, showing a standard rate constant (k⁰) of 8.3 × 10⁻⁶ cm s⁻¹. iaea.org This rate is significantly slower than for analogous iron or ruthenium bipyridine complexes, a difference attributed to the participation of a σ* (anti-bonding) molecular orbital in the nickel complex's redox reaction, which leads to a higher reorganization energy. iaea.org

Investigations into the oxidation of various substrates by [Ni(bpy)₃]³⁺ suggest an outer-sphere electron transfer mechanism. rsc.org For the reduction of the Ni(II) complex, the process typically involves a two-electron transfer to yield the Ni(0) species. unive.it This zerovalent complex is reactive and can engage in subsequent chemical reactions, such as oxidative addition with alkyl or aryl halides. unive.it

The kinetics of these subsequent reactions are also of significant interest. For example, pulse radiolysis has been used to directly measure the rates of oxidative addition of aryl iodides to photochemically generated Ni(I)-bipyridine complexes, with rate constants in the range of 1.3 × 10⁴ to 2.4 × 10⁵ M⁻¹s⁻¹. princeton.edu

| Process | Rate Constant (k) | Conditions | Source |

|---|---|---|---|

| [Ni(bpy)₃]³⁺/²⁺ Electron Transfer | k⁰ = 8.3 × 10⁻⁶ cm s⁻¹ | BMPTFSA ionic liquid, 25°C | iaea.org |

| Oxidative Addition of Aryl Iodide to Ni(I) | 1.3 × 10⁴ – 2.4 × 10⁵ M⁻¹s⁻¹ | Pulse radiolysis | princeton.edu |

Spectroelectrochemical Techniques for Correlating Electronic and Redox Changes

Spectroelectrochemistry provides a powerful means to correlate the electrochemical events observed in voltammetry with changes in the electronic structure of the complex, as monitored by spectroscopic methods like UV-Vis absorption. youtube.com By recording spectra as the potential is swept, one can observe the appearance and disappearance of absorption bands corresponding to specific oxidation states.

For nickel-bipyridine complexes, spectroelectrochemical studies show distinct spectral changes upon oxidation and reduction. researchgate.net The stable, orange-red Ni(II) complex has characteristic absorption bands in the visible region. researchgate.net Upon electrochemical reduction to the Ni(I) state, new absorption features appear, often in the near-infrared region. nih.gov Further reduction to the Ni(0) state results in another set of spectral characteristics. Similarly, oxidation to the highly oxidizing Ni(III) state is accompanied by the growth of new absorption bands corresponding to the d⁷ species. cdnsciencepub.comresearchgate.net

These spectral changes provide direct evidence for the formation of the different redox states and allow for the study of their stability and subsequent reactivity. This technique is crucial for assigning the intermediates in complex reaction mechanisms and for understanding the nature of the frontier molecular orbitals (HOMO and LUMO) involved in the electron transfer processes. researchgate.net

Photophysical Properties and Excited State Dynamics of Tris 2,2 Bipyridine Nickel Diiodide

Luminescence Characteristics and Quantum Yields

Tris(2,2'-bipyridine)nickel(II) complexes are generally characterized by their lack of significant photoluminescence. mdpi.com This behavior is a direct consequence of their electronic structure. Upon photoexcitation, the emissive metal-to-ligand charge transfer (MLCT) states are rapidly quenched by lower-lying, non-radiative metal-centered (d-d) excited states. mdpi.comucla.edu This efficient, non-radiative deactivation pathway dominates the excited-state decay, resulting in extremely low or non-existent luminescence quantum yields.

In contrast to the highly luminescent ruthenium(II) and iridium(III) polypyridyl complexes, where d-d states are energetically high and inaccessible, the d-d states in nickel(II) complexes are typically low in energy. mdpi.com This facilitates rapid radiationless relaxation and is a hallmark of many first-row transition metal complexes. ucla.edu While specific quantum yield values for Tris(2,2'-bipyridine)nickel diiodide are not prominently reported in the literature, the consensus on related Ni(II)-bipyridine compounds points towards negligible emission. mdpi.comucla.edu For instance, the complex [Ni(Me2dpb)Cl] showed no photoluminescence at either 298 K or 77 K, a behavior attributed to the low-lying d-d* excited states that promote rapid non-radiative decay. mdpi.com

| Property | Observation for Ni(II)-bipyridine Complexes | Reference |

| Photoluminescence | Generally non-emissive or very weak | mdpi.comucla.edu |

| Primary Quenching Pathway | Deactivation via low-lying d-d excited states | mdpi.comucla.edu |

| Quantum Yield | Typically negligible | mdpi.comucla.edu |

Excited State Formation and Relaxation Pathways

The events following the absorption of a photon by Tris(2,2'-bipyridine)nickel complexes are a cascade of ultrafast processes occurring on picosecond and femtosecond timescales. ucla.edunih.gov These dynamics have been elucidated primarily through transient absorption (TA) spectroscopy.

Upon excitation into its metal-to-ligand charge transfer (MLCT) bands, the complex is initially promoted to a singlet MLCT (¹MLCT) excited state. ucla.edu This initial state is, however, extremely short-lived. In analogous ruthenium complexes, the lifetime of the Franck-Condon ¹MLCT state has been measured to be as short as 40 ± 15 femtoseconds. nih.gov

From the ¹MLCT state, the system undergoes very rapid intersystem crossing (ISC) to a manifold of triplet excited states (³MLCT). ucla.edunih.gov This process is highly efficient due to the strong spin-orbit coupling induced by the heavy metal center. The newly formed triplet state is often vibrationally "hot," meaning it possesses excess vibrational energy. This energy is then dissipated through vibrational cooling, a process that typically occurs on the 0.5 to 1.3 picosecond timescale. nih.govnih.gov

Following vibrational relaxation within the ³MLCT manifold, the primary deactivation pathway for nickel complexes involves transitioning to a lower-energy, long-lived metal-centered triplet state (³MC or ³d-d). ucla.eduacs.org Ultrafast UV-Vis and mid-IR transient absorption data for related Ni(II) complexes suggest that an initially generated MLCT state decays into a long-lived ³d-d state. ucla.edu This ³d-d state is often characterized by a distorted, tetrahedral geometry and can have a lifetime of several nanoseconds (e.g., ~5 ns). acs.orgresearchgate.net The final step is the non-radiative decay from this ³d-d state back to the singlet ground state. ucla.edu These rapid relaxation dynamics, particularly the short lifetimes of the MLCT states (often 10-30 ps for related Ni(I) species), generally prevent these excited states from participating in diffusion-controlled bimolecular reactions. nih.govacs.org

Table of Excited State Relaxation Steps:

| Step | Process | Timescale | Reference |

|---|---|---|---|

| 1 | Photoexcitation to ¹MLCT state | Instantaneous | ucla.edu |

| 2 | Intersystem Crossing (ISC) | ~40 fs | nih.gov |

| 3 | Vibrational Cooling | ~1 ps | nih.govnih.gov |

| 4 | Decay to ³d-d state | 5-10 ps | acs.org |

Energy Transfer Processes within the Complex and with External Quenchers

Energy transfer processes are critical in determining the fate of an excited state. For this compound, these processes can be divided into intramolecular and intermolecular pathways.

Intramolecular Energy Transfer: The most significant intramolecular process is the relaxation from the initially populated ³MLCT state to the lower-lying ³d-d state, as described in the previous section. ucla.edu This internal conversion is an efficient quenching mechanism for any potential MLCT luminescence. This pathway is a defining characteristic of many nickel(II) polypyridyl complexes and contrasts with ruthenium(II) analogues where the ³d-d state is higher in energy than the emissive ³MLCT state. rsc.org

Intermolecular Energy Transfer and Quenching: The iodide counter-ions in the crystal lattice of this compound can act as efficient external quenchers of the excited state. Studies on related ruthenium(II) polypyridyl complexes have shown that iodide ions can quench MLCT excited states through both static and dynamic mechanisms. nih.govacs.org Static quenching involves the formation of a non-luminescent ground-state adduct between the complex cation and the iodide anion. nih.gov Dynamic quenching occurs when an iodide ion collides with the complex during the lifetime of its excited state. nih.gov The quenching mechanism is typically electron transfer, leading to the formation of a transient diiodide radical anion (I₂⁻). nih.govacs.org Given the proximity of the iodide anions to the [Ni(bpy)₃]²⁺ cation in the solid state, this quenching pathway is expected to be highly efficient.

Furthermore, intermolecular energy transfer can occur from the excited nickel complex to other acceptor molecules in solution, although the short excited-state lifetime of the nickel complex limits the efficiency of such diffusion-controlled processes. nih.gov In organized systems like double-complex salts, the rate of intermolecular energy transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. nih.gov

Solvatochromism and Environmental Effects on Photophysics

The photophysical properties of transition metal complexes can be sensitive to their immediate environment, such as the solvent or physical state (solution vs. solid). This sensitivity is known as solvatochromism.

For related ruthenium bipyridyl complexes, the solvent can have a weak to moderate effect on the energy of the MLCT absorption band. mdpi.com However, these shifts are not always systematic with solvent polarity, suggesting that specific solvent-solute interactions can be as important as the bulk dielectric constant. mdpi.com While the absorption spectra of some complexes show little difference between the solid state and solution, indicating minimal solid-state excitonic effects, the solvent can play a more significant role in the dynamics of the excited state. mdpi.com

In the case of nickel(II) complexes, coordinating solvents can have a pronounced effect on excited-state lifetimes. ucla.eduresearchgate.net For example, solvents with higher Lewis basicity, such as tetrahydrofuran (B95107) (THF), can potentially coordinate to the metal center in the excited state. ucla.edu This coordination can stabilize certain excited-state geometries, leading to an increase in their lifetimes. researchgate.net For instance, in nickel(II) phthalocyanine (B1677752) complexes, solvent coordination enables the formation of solvated ³MC states with lifetimes extending into the nanosecond regime. researchgate.net The interaction with the solvent can thus alter the relaxation pathways and the accessibility of different excited states. rsc.org The structural distortions and charge redistribution that occur upon excitation can be influenced by the surrounding solvent cage, thereby affecting the rates of non-radiative decay. rsc.org

Catalytic Applications and Mechanistic Insights Involving Tris 2,2 Bipyridine Nickel Diiodide Analogues

Principles of Nickel-Catalyzed Organic Transformations Relevant to Bipyridine Systems

Nickel-bipyridine systems are central to a range of catalytic reactions, largely due to the synergistic interplay between the nickel center and the bipyridine ligands. The bipyridine ligand, a robust σ-donor and π-acceptor, stabilizes various oxidation states of nickel, which is crucial for the sequential steps of catalytic cycles. Modern nickel catalysis often leverages the accessibility of open-shell Ni(I) and Ni(III) species, which facilitates reactions with carbon-centered radicals. This allows for the effective combination of one- and two-electron elementary steps within a single catalytic cycle, a key feature in Ni/photoredox, Ni/electrocatalysis, and cross-electrophile coupling methodologies.

Key mechanistic steps in nickel-bipyridine catalyzed reactions include:

Reductive Elimination: This is typically the product-forming step, where two ligands on the nickel center couple and are eliminated, reducing the oxidation state of the nickel. For instance, a Ni(III) intermediate can undergo reductive elimination to form a C-C or C-heteroatom bond and a Ni(I) species.

Single Electron Transfer (SET): Nickel-bipyridine complexes are adept at mediating SET processes, which are fundamental to photoredox and electrocatalytic cycles. These processes can generate radical intermediates that are key to the transformation.

Comproportionation/Disproportionation: The facile interconversion between different nickel oxidation states can also lead to comproportionation reactions, where, for example, Ni(I) and Ni(III) react to form two equivalents of a Ni(II) species. nsf.gov This can be a competing or a productive pathway depending on the reaction conditions.

The electronic properties of the bipyridine ligand can be tuned by introducing substituents, which in turn modulates the reactivity and selectivity of the nickel catalyst.

Electrocatalysis

Electrocatalysis utilizes an applied electrical potential to drive chemical reactions. Nickel-bipyridine complexes have emerged as highly effective molecular electrocatalysts for a range of important transformations, including the hydrogen evolution reaction (HER), carbon dioxide (CO2) reduction, and the hydrogenation of organic substrates.

Hydrogen Evolution Reaction (HER) by Nickel-Bipyridine Catalysts

The electrocatalytic production of hydrogen from proton sources is a cornerstone of renewable energy strategies. While platinum is the benchmark catalyst for HER, its high cost and scarcity have driven the search for alternatives based on earth-abundant metals. Nickel-bipyridine complexes have shown significant promise in this area.

One notable example involves a molecular nickel(II) complex with a 2,2'-bipyridine-based N2O2 ligand. This catalyst demonstrates a Faradaic efficiency for H₂ production of 94 ± 8% and a turnover frequency (TOF) of 103 ± 6 s⁻¹ when using pentafluorophenol (B44920) as a proton source. nsf.govrsc.orgresearchgate.net Computational studies suggest that non-covalent interactions between the proton donor and the ligand's heteroatoms are crucial for the catalytic mechanism. nsf.govrsc.org In another study, a nickel complex with two bipyridine ligands and two thiocyanate (B1210189) ligands, [Ni(bpy)₂(SCN)₂], was shown to electrocatalyze H₂ evolution from a neutral buffer (pH 7.0) with a TOF of 1469 moles of H₂ per mole of catalyst per hour at an overpotential of 837.6 mV. researchgate.net

Table 1: Performance of Selected Nickel-Bipyridine Analogue Catalysts in Electrocatalytic Hydrogen Evolution Reaction (HER)

| Catalyst | Proton Source | Turnover Frequency (TOF) | Faradaic Efficiency (FE) for H₂ | Overpotential (mV) |

| Ni(p-tbudhbpy) nsf.govresearchgate.net | Pentafluorophenol | 103 ± 6 s⁻¹ | 94 ± 8% | 1170 |

| [Ni(bpy)₂(SCN)₂] researchgate.net | Neutral buffer (pH 7.0) | 1469 mol H₂/mol catalyst/h | - | 837.6 |

Carbon Dioxide (CO₂) Reduction Mediated by Nickel-Bipyridine Complexes

The electrochemical reduction of CO₂ into value-added chemicals, such as carbon monoxide (CO) or hydrocarbons, is a critical technology for mitigating greenhouse gas emissions and creating a circular carbon economy. Nickel-bipyridine complexes have been extensively studied as catalysts for this transformation, often exhibiting high selectivity for the reduction of CO₂ to CO.

The catalytic performance is highly dependent on the ligand structure. For instance, a series of nickel complexes supported by tetradentate macrocycles incorporating a bipyridine unit and N-heterocyclic carbene (NHC) donors were investigated for electrocatalytic CO₂ reduction. A clear structure-activity relationship was observed, where the electronic balance between the metal and the redox-active ligand dictates the selectivity between CO₂ reduction and the competing hydrogen evolution reaction. One such complex demonstrated a Faradaic efficiency for CO production of 87%, with only 11% for H₂ generation.

In some systems, pulsed electrolysis has been shown to improve the Faradaic efficiency for CO production by regenerating the active catalyst and preventing degradation pathways that lead to increased hydrogen evolution. frontiersin.org Furthermore, single-atom nickel catalysts supported on nitrogen-doped carbon (Ni-N-C), which can be considered analogues of molecular bipyridine complexes, have shown exceptional performance, with Faradaic efficiencies for CO production often exceeding 90%. rsc.org

Table 2: Performance of Selected Nickel-Bipyridine Analogue Catalysts in Electrocatalytic CO₂ Reduction

| Catalyst | Product | Turnover Frequency (TOF) | Faradaic Efficiency (FE) |

| Ni-NHC macrocycle | CO | - | 87% |

| NiNx-600 (single-atom catalyst) rsc.org | CO | 7,291 h⁻¹ | ~100% |

Electrochemical Hydrogenation of Aldehydes and Other Organic Substrates

Nickel-bipyridine complexes also catalyze the electrochemical hydrogenation of unsaturated organic substrates, such as aldehydes and alkynes. This approach offers a green alternative to traditional hydrogenation methods that often require high pressures of H₂ gas.

The electrocatalytic hydrogenation of aldehydes using a nickel-bipyridine complex has been explored through an inner-sphere mechanism. An electroreduction step triggers the coordination of the aldehyde to the nickel center, forming a key nickeloxirane intermediate. Stoichiometric protonation of this intermediate then yields the corresponding alcohol. However, achieving catalytic turnover can be challenging due to sluggish proton transfer steps under electrocatalytic conditions. rsc.orgresearchgate.netacs.org For example, in the presence of 2,6-lutidinium as a proton source, the nickeloxirane derived from benzaldehyde (B42025) is converted to benzyl (B1604629) alcohol in 19% yield, with a 15% yield of the pinacol (B44631) coupling product, hydrobenzoin. rsc.org

The electrocatalytic semihydrogenation of alkynes to Z-olefins has been successfully achieved using [Ni(bpy)₃]²⁺ as the catalyst. This system exhibits high stereoselectivity and generally avoids over-hydrogenation to the corresponding alkane. acs.org Mechanistic studies suggest that the catalytic cycle proceeds through a nickelacyclopropene intermediate. acs.org

Table 3: Electrochemical Hydrogenation of Benzaldehyde Mediated by a Nickel-Bipyridine Complex

| Substrate | Product(s) | Proton Source | Yield of Alcohol | Other Products |

| Benzaldehyde | Benzyl alcohol | 2,6-lutidinium | 19% | Hydrobenzoin (15%) |

Photocatalysis and Photoredox Catalysis

Photocatalysis harnesses light energy to drive chemical reactions. In the context of nickel-bipyridine complexes, this often involves photoredox catalysis, where the nickel complex acts in concert with a photosensitizer or is directly excited by light to initiate catalytic cycles. These methods have enabled a wide range of organic transformations under mild conditions.

General Photoredox Mechanisms (Photosensitized vs. Direct Excitation)

Metallaphotoredox catalysis with nickel-bipyridine complexes can proceed through two primary mechanisms: photosensitized and direct excitation pathways. nih.gov

Photosensitized Catalysis: In this mechanism, a separate photosensitizer, typically a ruthenium or iridium complex, absorbs light and becomes electronically excited. nih.gov The excited photosensitizer can then interact with the nickel catalyst system in two main ways:

Single Electron Transfer (SET): The excited photosensitizer can engage in an electron transfer with a substrate or the nickel complex itself. For example, in a reductive SET pathway, the excited photosensitizer can oxidize a substrate to generate a radical, while the reduced photosensitizer then reduces a Ni(I) species to Ni(0), which enters the catalytic cycle. nih.gov

Energy Transfer (EnT): The excited photosensitizer can transfer its energy to the nickel complex, promoting it to an excited state without a net electron transfer. This excited nickel complex can then undergo reactions not accessible in its ground state, such as reductive elimination. nih.gov

Direct Excitation Catalysis: In this scenario, the nickel-bipyridine complex itself absorbs light, eliminating the need for a separate photosensitizer. nih.gov Upon direct irradiation, the nickel complex is promoted to an excited state. This excited state can then undergo various transformations, such as the homolytic cleavage of a Ni-C bond to generate a Ni(I) species and a carbon-centered radical, thereby initiating a catalytic cycle. nih.gov For example, direct excitation of Ni(II)-aryl halide complexes has been shown to be effective in C(sp²)-C(sp³) cross-coupling reactions. nih.gov

Both photosensitized and direct excitation pathways have been successfully applied to a variety of cross-coupling reactions, highlighting the versatility of nickel-bipyridine complexes in photoredox catalysis. The choice of mechanism often depends on the specific reaction conditions, the substrates, and the photophysical properties of the nickel complex and photosensitizer. nih.gov

Table 4: Comparison of Photosensitized and Direct Excitation Mechanisms in Nickel-Bipyridine Catalysis

| Mechanism | Key Feature | Example Application |

| Photosensitized (SET) | A photosensitizer (e.g., Ir(ppy)₃) initiates catalysis via electron transfer. | C(sp²)-C(sp³) cross-coupling where an excited Ir(III) complex oxidizes an alkyl substrate and the resulting Ir(II) reduces a Ni(I) complex. nih.gov |

| Photosensitized (EnT) | A photosensitizer transfers energy to the nickel complex, which then reacts from its excited state. | C(sp²)-C(sp³) cross-coupling where an excited Ir(III) complex transfers energy to a Ni(II)-aryl halide complex, promoting bond homolysis. nih.gov |

| Direct Excitation | The nickel-bipyridine complex directly absorbs light to initiate catalysis. | C(sp²)-C(sp³) cross-coupling via direct irradiation of a Ni(II)-aryl halide complex, leading to Ni-C bond homolysis. nih.gov |

Carbon-Heteroatom (C-X) Cross-Coupling Reactions (e.g., C-O, C-N, C-S)

Nickel-bipyridine complexes have emerged as powerful catalysts for the formation of carbon-heteroatom (C-X) bonds, which are prevalent in pharmaceuticals, agrochemicals, and materials. nih.govchemrxiv.org These reactions are often facilitated by photoredox catalysis, where light energy is used to drive the reaction. nih.govacs.org This can occur either through the use of an external photosensitizer or by direct light excitation of a nickel-bipyridine aryl halide intermediate. nih.govacs.org

For C-O and C-N bond formation, protocols have been developed using a simple, cost-effective bifunctional additive, tert-butylamine (B42293), which acts as both a base and a ligand in nickel-catalyzed photoredox reactions. chemrxiv.org These methods are effective for a wide range of nucleophiles, including phenols, aliphatic alcohols, and anilines. chemrxiv.org

Mechanistic investigations into these C-X couplings have provided strong evidence for the involvement of Ni(I)/Ni(III) catalytic cycles. acs.orgnih.gov In a typical photoredox pathway, irradiation of a Ni(II) precatalyst generates a key Ni(I) species. acs.org This Ni(I) intermediate can then undergo oxidative addition with an aryl halide to form a Ni(III) species, which subsequently engages the heteroatom nucleophile, leading to reductive elimination of the final product. acs.orgnih.gov The study of (dtbbpy)Ni(o-tol)Cl, a ground-state analogue of a key catalytic intermediate, has been crucial in elucidating the mechanism of C-O cross-coupling reactions initiated by direct light excitation. acs.org

| Bond Formed | Nucleophile | Electrophile | Catalytic System & Conditions | Reference |

|---|---|---|---|---|

| C-O | Phenols, Aliphatic Alcohols | Aryl Halides | Ni-catalyzed photoredox reaction with tert-butylamine as a bifunctional additive. | chemrxiv.org |

| C-N | Anilines, Sulfonamides, Imines | Aryl Halides | Visible-light-mediated nickel catalysis, often employing a bifunctional base/ligand system. | chemrxiv.org |

| C-O | Alcohols | Aryl Halides | Metallaphotoredox catalysis involving direct excitation of Ni(II)-bpy aryl halide complexes. | nih.govacs.org |

Polymerization Catalysis (e.g., Ethylene (B1197577) Oligomerization/Polymerization)

Nickel complexes, including those with bipyridine and related iminopyridyl ligands, are highly effective catalysts for ethylene oligomerization and polymerization. mdpi.comnih.gov These processes are of immense industrial importance, producing linear alpha-olefins (LAOs) and polyethylene (B3416737). LAOs are valuable co-monomers in the production of linear low-density polyethylene (LLDPE). mdpi.com

The general mechanism for ethylene oligomerization at a Ni(II) center involves the coordination and insertion of ethylene molecules into the nickel-alkyl bond (chain propagation), followed by a β-hydride elimination step that releases the olefin product and regenerates a nickel-hydride species (chain transfer). mdpi.com The competition between the rates of chain propagation (kP) and chain transfer (kT) dictates the nature of the product:

kP >> kT : High molecular weight polymers are formed.

kP ≈ kT : Oligomers are produced.

kP << kT : Dimers (e.g., 1-butene) are the main product. mdpi.com

The structure of the bipyridine or iminopyridyl ligand plays a crucial role. Bulky substituents near the nickel center can sterically hinder the β-elimination process, thereby favoring chain propagation and leading to the formation of high molecular weight polymers. mdpi.com In contrast, less sterically demanding ligands tend to produce shorter-chain oligomers. mdpi.com For example, Ni(II) iminopyridyl complexes activated with ethylaluminum dichloride (Et₂AlCl) can exhibit extremely high catalytic activities, on the order of 10⁶–10⁷ g mol⁻¹ h⁻¹, producing highly branched, low molecular weight ethylene waxes. nih.gov Similarly, cobalt and nickel complexes with 6,6'-dihydroxy-2,2'-bipyridine ligands show high activity for the cis-1,4-selective polymerization of 1,3-butadiene. nih.gov

Homogeneous vs. Heterogeneous Catalysis Strategies and Immobilization Approaches

Nickel-bipyridine catalysts are typically used in homogeneous catalysis, where the catalyst and reactants exist in the same phase (usually a liquid). researchgate.net Homogeneous systems offer high activity and selectivity due to the easy accessibility of the catalytic centers. researchgate.net However, a major drawback is the difficulty in separating the catalyst from the product mixture, which complicates product purification and catalyst recycling. rsc.org

To overcome these limitations, significant research has focused on the heterogenization of homogeneous catalysts. rsc.org This involves immobilizing the molecular catalyst onto a solid support, creating a heterogeneous system where the catalyst is in a different phase from the reactants and products. researchgate.netnih.gov Heterogeneous catalysts are more desirable from an industrial perspective due to their ease of separation, enhanced durability, and potential for use in continuous flow reactors. researchgate.net

Several strategies are employed to immobilize nickel-bipyridine and related complexes:

Grafting onto Solid Supports : The catalyst can be covalently attached to the surface of inorganic porous materials like silica-alumina, zeolites, or mesoporous TiO₂. rsc.orgresearchgate.net

Surface Derivatization : Metal oxides can be functionalized with ligands containing anchoring groups like phosphonates or carboxylates, which then coordinate to the nickel center. nih.gov

Immobilization on Electrode Surfaces : For electrocatalysis, complexes can be assembled into stable thin films on conductive surfaces like nickel foam or indium tin oxide (ITO). nih.govresearchgate.net This can be achieved through methods like electropolymerization or direct adsorption. nih.govnih.gov

While promising, the direct transposition of a homogeneous catalyst to a heterogeneous support does not always succeed. The act of grafting can impose structural rigidity or alter the binding mode of the catalyst, sometimes leading to deactivation. rsc.org This highlights the need for careful design of both the catalyst and the immobilization strategy to bridge the gap between homogeneous and heterogeneous catalysis. nih.govrsc.org

Detailed Mechanistic Investigations of Catalytic Cycles

Understanding the catalytic cycle requires the identification and characterization of the key intermediates involved. For nickel-bipyridine catalyzed reactions, this has been a major area of investigation, revealing a rich chemistry of organometallic species. acs.org

In C-C and C-X cross-coupling reactions, several types of intermediates have been proposed and, in some cases, isolated and studied:

(bpy)Ni(II)(Aryl)X Complexes : These are often the resting state of the catalyst or a key precatalyst. nih.govacs.org Upon direct photoexcitation or interaction with a photosensitizer, these complexes can undergo bond homolysis to generate Ni(I) species. nih.govnih.gov

Ni(I) Species : Three-coordinate Ni(I)(bpy)X complexes are crucial intermediates in many photoredox catalytic cycles. nih.gov They are highly reactive towards oxidative addition with aryl halides. chemrxiv.orgnih.gov However, they can also be unstable, undergoing dimerization to form inactive, halide-bridged species like [Ni(I)(t-Bubpy)Cl]₂, which represents an off-cycle sink. nih.govchemrxiv.org

Ni(0) Species : While historically central to proposed Ni(0)/Ni(II) cycles, recent studies suggest that the reduction of Ni(I) to Ni(0) by common reductants can be inefficient. chemrxiv.orgchemrxiv.org Nonetheless, (bpy)Ni(0) complexes are competent in activating both aryl and alkyl halides. chemrxiv.org

Ni(III) Species : Five-coordinate Ni(III) intermediates, such as Ni(III)(bpy)(aryl)(X)₂, are formed via oxidative addition of an aryl halide to a Ni(I) complex. nih.gov These high-valent species are poised for reductive elimination, which forms the product C-C or C-X bond. While often transient, related Ni(III)-alkyl species have been isolated and fully characterized in some systems, providing compelling evidence for their role in the catalytic cycle. nih.gov

Spectroscopic techniques, stoichiometric studies, and computational analyses are essential tools for identifying these often short-lived and paramagnetic intermediates. researchgate.netacs.org

The versatility of nickel catalysis stems from its ability to shuttle between multiple oxidation states, primarily Ni(0), Ni(I), Ni(II), and Ni(III). nih.gov While many reactions were initially thought to follow a two-electron Ni(0)/Ni(II) pathway, similar to palladium, a growing body of evidence points to the prevalence of one-electron pathways involving odd-oxidation-state Ni(I) and Ni(III) intermediates. nih.govacs.orgacs.org

Ni(0)/Ni(II) Cycle : This classic pathway involves the oxidative addition of an electrophile (e.g., an aryl halide) to a Ni(0) complex to form a Ni(II) intermediate. This is followed by transmetalation (in traditional cross-coupling) and reductive elimination to regenerate the Ni(0) catalyst. nih.gov While widespread, this model does not account for the reactivity seen in many modern cross-coupling reactions, especially those involving radicals. nih.gov

Ni(I)/Ni(III) Cycle : This pathway has become central to understanding many photoredox and cross-electrophile coupling reactions. acs.orgnih.govacs.org A typical cycle can be summarized as:

Generation of Ni(I) : A Ni(II) precatalyst is reduced to a Ni(I) species, often through a single-electron transfer (SET) event mediated by a photocatalyst, an electrode, or a chemical reductant. acs.orgacs.org

Oxidative Addition : The Ni(I) complex undergoes oxidative addition with an aryl or vinyl halide to form a five-coordinate Ni(III) intermediate. nih.govnih.gov

Radical Capture/Transmetalation : The Ni(III) species can then react with a nucleophile or a radical partner. nih.gov

Reductive Elimination : The final bond-forming step occurs via reductive elimination from the Ni(III) center, yielding the product and regenerating a Ni(I) species to close the catalytic cycle. acs.org

In some cases, the cycles are even more complex, potentially involving comproportionation or disproportionation reactions where Ni(0) and Ni(II) species react to form Ni(I), or a Ni(III) and Ni(I) species react to form two equivalents of Ni(II). nih.gov The ability to access these radical pathways via Ni(I)/Ni(III) manifolds is key to the success of nickel catalysis in coupling previously unreactive electrophiles and engaging in C(sp³)-C(sp²) bond formations. nih.govchemrxiv.org

Excited-State Bond Homolysis and Radical Generation

The direct photoexcitation of nickel(II)-bipyridine (bpy) aryl halide complexes, analogues of tris(2,2'-bipyridine)nickel diiodide, represents a key step in initiating photoredox catalytic cycles. nih.gov This process facilitates entry into Ni(I)/Ni(III) catalytic pathways through the light-induced homolytic cleavage of the Ni(II)-C bond. nih.govnih.govnih.gov Upon absorption of light, these complexes are promoted to an excited state, which can lead to the formation of a reactive Ni(I) species and an aryl radical. nih.govucla.edu

Two primary mechanistic hypotheses have been proposed for this excited-state Ni(II)–C bond homolysis. nih.govresearchgate.net One pathway involves the initial excitation to a singlet metal-to-ligand charge transfer (¹MLCT) state, which then undergoes intersystem crossing to a triplet ligand field (³(d-d)) excited state. nih.gov This ³(d-d) state is characterized by a weakened Ni-aryl bond and can lead to homolysis. ucla.edu An alternative mechanism suggests that excitation leads to repulsive triplet excited-state potential energy surfaces with significant aryl-to-Ni ligand-to-metal charge transfer (LMCT) character, directly causing the rupture of the Ni-C bond. nih.gov

Experimental and computational studies on a range of Ni(II)(R-bpy)(R'-Ph)Cl complexes have shown that the rate of photochemical homolysis can span two orders of magnitude depending on the electronic properties of the substituents on both the bipyridine and aryl ligands. nih.gov This rate correlates linearly with the Hammett parameters of these substituents, indicating that electronic tuning can control the efficiency of radical generation. nih.govnih.gov Specifically, increasing the electron-withdrawing nature of the bipyridine ligand accelerates the rate of photolysis by stabilizing the Ni(II)-to-bpy MLCT transition energies. nih.gov

The generation of radicals, either aryl or halide, is a critical outcome of this photoexcitation. While direct excitation of Ni(II)-bpy aryl halide complexes often suggests the formation of aryl radicals, other mechanistic pathways, particularly those involving a photosensitizer, may favor the generation of halide radicals. nih.gov The specific radical generated can depend on the precise reaction conditions and the nature of the nickel complex involved. nih.gov For instance, in some systems, a Ni(I) intermediate generated photochemically can react with an aryl halide via oxidative addition to form a Ni(III) aryl species, which is a key step in many cross-coupling reactions. ucla.edu

| Bipyridine Substituent (R) | Aryl Substituent (R') | Hammett Parameter (σ) of bpy | Normalized Rate Constant (krel) | Excitation Wavelength (nm) |

|---|---|---|---|---|

| MeO | H | -0.27 | 0.5 | 390 |

| t-Bu | H | -0.20 | 1.0 | 390 |

| H | H | 0.00 | 2.5 | 390 |

| MeOOC | H | +0.45 | 15.0 | 390 |

| H | CH3 | 0.00 | 1.8 | 390 |

| H | OMe | 0.00 | 1.2 | 390 |